molecular formula C18H14BrClO3 B12214869 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B12214869
M. Wt: 393.7 g/mol
InChI Key: WOPGTSPASVDZFM-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethoxy group.

    Oxidation Reactions: The chromenone core can be oxidized to form various derivatives.

    Reduction Reactions: The compound can be reduced to form different analogs with altered biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of ethers or amines depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chloroethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one
  • 7-(2-ethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one
  • 7-(2-bromoethoxy)-3-(4-methylphenyl)-4-methyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one exhibits unique reactivity due to the presence of the bromoethoxy group. This functional group allows for specific chemical transformations that are not possible with other similar compounds. Additionally, the combination of the bromoethoxy and chlorophenyl groups enhances its biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H14BrClO3

Molecular Weight

393.7 g/mol

IUPAC Name

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methylchromen-2-one

InChI

InChI=1S/C18H14BrClO3/c1-11-15-7-6-14(22-9-8-19)10-16(15)23-18(21)17(11)12-2-4-13(20)5-3-12/h2-7,10H,8-9H2,1H3

InChI Key

WOPGTSPASVDZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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